3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride
CAS No.: 1354962-40-5
Cat. No.: VC3392545
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.7 g/mol
* For research use only. Not for human or veterinary use.
![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride - 1354962-40-5](/images/structure/VC3392545.png)
Specification
CAS No. | 1354962-40-5 |
---|---|
Molecular Formula | C11H15ClN2O2 |
Molecular Weight | 242.7 g/mol |
IUPAC Name | 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C11H14N2O2.ClH/c1-8(12)9-3-2-4-10(7-9)13-5-6-15-11(13)14;/h2-4,7-8H,5-6,12H2,1H3;1H |
Standard InChI Key | NALUYAXHIAFWEC-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=CC=C1)N2CCOC2=O)N.Cl |
Canonical SMILES | CC(C1=CC(=CC=C1)N2CCOC2=O)N.Cl |
Introduction
Structural Characteristics and Physical Properties
The compound 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride contains a five-membered heterocyclic oxazolidinone ring connected to a meta-substituted phenyl group bearing an aminoethyl substituent. This arrangement creates a molecule with diverse functional groups capable of participating in various chemical interactions and reactions.
Molecular Structure
The molecular structure of 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride consists of three key structural components: the oxazolidinone ring, the phenyl linker, and the aminoethyl group. The free base form has a molecular formula of C11H14N2O2, with the hydrochloride salt adding HCl to this composition . The compound features a chiral center at the aminoethyl group, which can exist in both (R) and (S) configurations, though studies often focus on the (R)-enantiomer due to enhanced biological activity.
The structure can be described through several chemical identifiers:
Parameter | Value |
---|---|
Molecular Formula (Free Base) | C11H14N2O2 |
Molecular Weight (Free Base) | 206.24 g/mol |
Structure Type | Heterocyclic, Oxazolidinone |
Functional Groups | Oxazolidinone, Primary Amine, Phenyl |
Chirality | Present at aminoethyl carbon |
Property | Expected Value/Characteristic |
---|---|
Physical Appearance | White to off-white crystalline solid |
Solubility | Enhanced water solubility (as HCl salt) |
Melting Point | Typically 180-220°C range for similar oxazolidinone HCl salts |
pH (1% solution) | Approximately 4.0-5.5 |
Stability | Relatively stable under standard conditions; sensitive to strong bases |
Synthesis Methods and Considerations
The synthesis of 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride typically follows established procedures for oxazolidinone ring formation, with specific modifications to accommodate the aminoethyl substituent.
Synthetic Routes
A typical synthetic pathway involves several key steps that must be carefully controlled to ensure both purity and stereochemical integrity. The synthesis generally begins with appropriate meta-substituted phenyl precursors that undergo cyclization to form the oxazolidinone ring.
Stereochemical Control
Maintaining stereochemical integrity at the chiral aminoethyl group presents a significant challenge in the synthesis. Several approaches have been developed to address this challenge:
Method | Advantages | Disadvantages |
---|---|---|
Chiral Auxiliaries | High enantioselectivity | Multiple steps required |
Asymmetric Catalysis | Efficient, atom economical | Catalyst cost, optimization needed |
Resolution of Racemates | Scalable | Material loss, additional steps |
Enzymatic Approaches | Highly selective | Limited substrate scope |
Salt Formation
The final step in preparing the hydrochloride salt typically involves treating the free base with hydrogen chloride in an appropriate solvent, followed by isolation through precipitation or crystallization techniques. This process must be carefully controlled to ensure complete salt formation without degradation of the parent compound.
Chemical Reactivity Profile
The presence of multiple functional groups in 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride leads to a diverse reactivity profile that can be exploited for further derivatization and application development.
Reactions of the Amino Group
The primary amine functionality serves as a versatile handle for chemical modifications. Common reactions include:
Reaction Type | Conditions | Expected Products |
---|---|---|
Acylation | Acyl chlorides, Base, 0°C to RT | Amides; 75-85% typical yield |
Reductive Amination | Aldehydes/Ketones, NaBH3CN | Secondary/Tertiary amines; 70-80% yield |
Sulfonylation | Sulfonyl chlorides, Base | Sulfonamides; 65-75% yield |
Urea Formation | Isocyanates, Neutral conditions | Urea derivatives; 80-90% yield |
Reactions of the Oxazolidinone Ring
The oxazolidinone moiety offers additional reaction possibilities:
Reaction Type | Conditions | Notes |
---|---|---|
Ring Opening | Strong bases, Elevated temperature | Generates amino alcohols; Often undesired |
N-Alkylation | Alkyl halides, Base | Relatively low reactivity compared to primary amine |
Carbonyl Reactions | Nucleophiles under forcing conditions | Generally resistant to nucleophilic attack |
Reduction | LiAlH4, Reflux | Produces morpholine derivatives |
Stability Considerations
Understanding the stability profile of this compound is essential for handling, storage, and application development:
Condition | Stability | Degradation Pathway |
---|---|---|
High pH (>10) | Low | Ring-opening hydrolysis |
High Temperature (>100°C) | Moderate | Decomposition via C-N bond cleavage |
Oxidative Environments | Low | N-Oxide formation |
Standard Storage (2-8°C) | High | Minimal degradation over months |
Biological Activity and Mechanism of Action
The oxazolidinone scaffold is known for its antimicrobial properties, making 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride a compound of interest for potential biological applications.
Antimicrobial Properties
Oxazolidinones typically exhibit activity against Gram-positive bacteria through a mechanism involving protein synthesis inhibition. While specific testing data for this exact compound is limited in the available research, similar derivatives have demonstrated promising antimicrobial activity profiles.
Bacterial Strain | Expected Activity | Comparison to Reference Compounds |
---|---|---|
Staphylococcus aureus | Moderate to High | Potentially comparable to early-generation oxazolidinones |
Enterococcus species | Moderate | Activity against VRE strains possible |
Streptococcus pneumoniae | Moderate to High | Effectiveness against resistant strains anticipated |
Gram-negative bacteria | Limited | Typically less effective than against Gram-positive |
Structure-Activity Relationships
The position and nature of substituents on the oxazolidinone scaffold significantly influence antimicrobial activity. For 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride, several structural features may contribute to its biological profile:
-
The meta-substitution pattern on the phenyl ring, which differs from many commercial oxazolidinone antibiotics that feature para-substitution
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The presence of a primary amine group, providing a positive charge center at physiological pH
-
The chiral center, with different enantiomers potentially showing distinct biological activities
-
The salt form, which influences solubility and bioavailability
Therapeutic Area | Potential Application | Relevant Structural Features |
---|---|---|
Antibacterial Agents | Treatment of resistant Gram-positive infections | Oxazolidinone core, Amine functionality |
Enzyme Inhibitors | Modulation of specific enzyme activities | Chiral center, H-bond capabilities |
CNS Active Compounds | Neurological disorder treatments | Balanced lipophilicity/hydrophilicity |
Antithrombotic Agents | Prevention of blood clot formation | Potential scaffold for further modification |
Analytical Characterization Methods
Comprehensive characterization of 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride is essential for research and quality control purposes.
Spectroscopic Analysis
Various spectroscopic techniques provide crucial information about the structural and physical properties of this compound:
Technique | Expected Key Features | Analytical Value |
---|---|---|
1H NMR | Characteristic signals for oxazolidinone CH2 groups (3.5-4.5 ppm); Aromatic protons (6.5-7.5 ppm); Aminoethyl CH3 (1.2-1.5 ppm) | Structure confirmation, Purity assessment |
13C NMR | Carbonyl carbon (~155 ppm); Aromatic carbons (120-140 ppm); Oxazolidinone CH2 carbons (40-65 ppm) | Carbon framework verification |
FT-IR | C=O stretch (~1750 cm-1); N-H stretches (3300-3500 cm-1); C-O stretches (1000-1300 cm-1) | Functional group confirmation |
Mass Spectrometry | Molecular ion peak at m/z 206 (free base); Fragmentation pattern showing loss of aminoethyl group | Molecular weight confirmation, Structure elucidation |
Chromatographic Methods
Chromatographic techniques are vital for purity assessment and quality control:
Technique | Typical Conditions | Application |
---|---|---|
HPLC | C18 column, Gradient elution with acetonitrile/buffer | Purity determination, Impurity profiling |
Chiral HPLC | Chiral stationary phases (e.g., Chiralpak AD-H) | Enantiomeric purity assessment |
GC-MS | After derivatization of amine group | Trace analysis, Impurity identification |
TLC | Silica gel, Various solvent systems | Reaction monitoring, Quick purity check |
Research Applications and Future Directions
The unique structural features of 3-[3-(1-aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride position it as a valuable research tool with diverse applications.
Synthetic Building Block
The compound serves as a versatile intermediate for the synthesis of more complex structures:
Target Compound Class | Structural Contribution | Synthetic Advantage |
---|---|---|
Advanced Antibiotics | Core oxazolidinone scaffold | Pre-formed heterocycle reduces synthetic steps |
Chiral Ligands | Stereogenic center, Multiple binding sites | Potential for metal coordination |
Enzyme Inhibitors | Hydrogen bond donors/acceptors | Targeted interaction with active sites |
Peptidomimetics | Rigid scaffold combined with amine functionality | Conformational restriction |
Asymmetric Synthesis Applications
The chiral nature of this compound makes it valuable in asymmetric synthesis contexts:
-
As a chiral auxiliary in stereoselective transformations
-
As a component in chiral catalyst systems
-
As a model compound for studying stereochemical influences on reaction outcomes
Research Direction | Rationale | Potential Outcome |
---|---|---|
Antibacterial Development | Oxazolidinone scaffold proven effective | Novel antibiotics for resistant strains |
Hybrid Molecule Design | Combining with other pharmacophores | Multi-target therapeutic agents |
Structure-Activity Studies | Systematic modification of substituents | Optimized biological activity |
Prodrug Approaches | Utilizing the amine functionality | Improved pharmacokinetic properties |
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